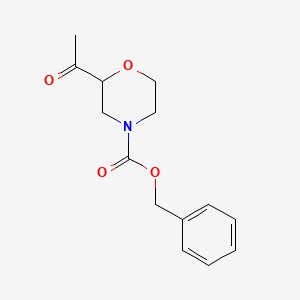

Benzyl 2-acetylmorpholine-4-carboxylate

Descripción general

Descripción

Benzyl 2-acetylmorpholine-4-carboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a benzyl group, an acetyl group, and a carboxylate ester. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyl 2-acetylmorpholine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of morpholine with benzyl chloroformate to form benzyl morpholine-4-carboxylate. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 2-acetylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium methoxide in an organic solvent.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzyl derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Benzyl 2-acetylmorpholine-4-carboxylate has been investigated for its pharmacological properties, particularly in the development of novel therapeutic agents. Its structure allows for modifications that can enhance bioactivity against various biological targets.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. For instance, a series of synthesized compounds based on this scaffold were tested for their inhibitory effects on bacterial growth, revealing promising results in vitro.

- Anti-inflammatory Properties : Research indicates that this compound acts as an agonist for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating inflammation and metabolic processes. Compounds derived from this structure have demonstrated potential in mitigating inflammatory responses in cellular models .

Material Science Applications

The compound's unique chemical structure also lends itself to applications in material science, particularly in the development of polymers and coatings.

- Polymer Synthesis : this compound can be used as a monomer in the synthesis of advanced polymers. Its reactivity allows it to participate in polymerization processes that yield materials with enhanced thermal stability and mechanical properties.

- Coating Formulations : The compound has been explored for use in coating formulations due to its ability to improve adhesion and durability. Research indicates that incorporating this compound into coatings results in improved resistance to environmental degradation .

Agrochemical Applications

The agrochemical industry is another area where this compound shows promise.

- Pesticide Development : Compounds derived from this compound have been evaluated for their efficacy as pesticides. Preliminary studies suggest that these compounds can effectively target specific pests while minimizing harm to beneficial organisms .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Model | Result | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition at 50 µg/mL | |

| Anti-inflammatory | RAW 264.7 cells | Reduced TNF-alpha levels | |

| Pesticidal | Aphids | >90% mortality at 100 µg/mL |

Table 2: Synthesis Pathways

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Reaction with Acetic Anhydride | Benzylamine, Morpholine | 85 |

| Coupling with Benzoyl Chloride | Benzyl Alcohol, Morpholine | 90 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on a series of this compound derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria, with some compounds showing minimum inhibitory concentrations (MICs) comparable to commercially available antibiotics. -

Case Study on Polymer Applications :

Research investigating the use of this compound in polymer synthesis revealed that polymers incorporating this compound exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of benzyl 2-acetylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The acetyl group and carboxylate ester play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparación Con Compuestos Similares

Similar Compounds

Benzyl morpholine-4-carboxylate: Lacks the acetyl group, making it less reactive in certain chemical reactions.

2-Acetylmorpholine: Lacks the benzyl group, resulting in different physicochemical properties.

Morpholine-4-carboxylate: Lacks both the benzyl and acetyl groups, leading to distinct reactivity and applications.

Uniqueness

Benzyl 2-acetylmorpholine-4-carboxylate is unique due to the presence of both the benzyl and acetyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various research fields .

Actividad Biológica

Benzyl 2-acetylmorpholine-4-carboxylate (BAM) is a chemical compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and applications in research, supported by relevant data tables and findings from various studies.

- Molecular Formula : C14H17NO4

- Molecular Weight : 263.29 g/mol

BAM is synthesized through the reaction of morpholine with benzyl chloroformate, followed by acetylation with acetic anhydride. This structure allows for significant interactions with biological targets due to the presence of functional groups that enhance its reactivity and binding capabilities.

The biological activity of BAM is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can function as either an inhibitor or activator based on its structural conformation and the presence of functional groups:

- Enzyme Interaction : BAM can bind to active sites of enzymes, modulating their activity through competitive inhibition or allosteric modulation. The acetyl group and carboxylate ester are particularly crucial for binding interactions.

- Lipophilicity : The benzyl group increases the compound's lipophilicity, facilitating interactions with hydrophobic regions in proteins, which is vital for its biological efficacy.

Antimicrobial Activity

Research has indicated that BAM exhibits antimicrobial properties, making it a candidate for further development in pharmaceutical applications. In vitro studies have shown that BAM demonstrates significant activity against various bacterial strains, although specific details on minimum inhibitory concentrations (MICs) are still being explored.

Enzyme Inhibition Studies

BAM has been utilized in biochemical assays to investigate its effects on enzyme-substrate interactions. For instance, studies have shown that BAM can inhibit certain hydrolases and transferases, leading to potential applications in drug development targeting metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the potential of BAM in various biological contexts:

- Study on Enzyme Inhibition :

- Antibacterial Evaluation :

- Cell Viability Assays :

Table 1: Biological Activity Summary of this compound

Propiedades

IUPAC Name |

benzyl 2-acetylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-11(16)13-9-15(7-8-18-13)14(17)19-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWOZOYYIYINFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301252255 | |

| Record name | Phenylmethyl 2-acetyl-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317365-38-1 | |

| Record name | Phenylmethyl 2-acetyl-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317365-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 2-acetyl-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.